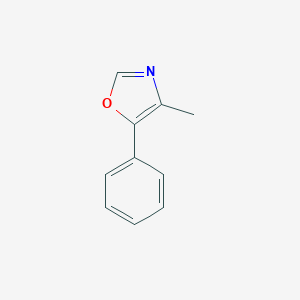
4-Methyl-5-phenyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-phenyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that derivatives of phenyloxazole, including 4-methyl-5-phenyloxazole, exhibit significant antimicrobial properties. For instance, a study focused on the synthesis and evaluation of phenyloxadiazole derivatives demonstrated their effectiveness as anti-biofilm agents against Pseudomonas aeruginosa. Compound 5b from this series showed an inhibition rate of 46.85% against biofilm formation, suggesting that similar derivatives, including this compound, could be explored for their antimicrobial potential .
Antioxidant Properties
The antioxidant activity of oxazole derivatives has been extensively studied. A specific investigation into 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives revealed that these compounds could inhibit lipid peroxidation and affect cytochrome P450 activity in vitro. The study found that one of the analogues displayed an inhibition rate of 89% on microsomal EROD activity, indicating the potential for this compound to serve as a lead compound for developing antioxidants .
Synthesis Techniques
The synthesis of oxazole derivatives has been facilitated by various methods, including the reaction of ketones with nitriles using iodine(III) as a catalyst. This approach allows for the efficient production of highly substituted oxazoles, which can include compounds like this compound as intermediates or final products . The ability to modify substituents on the oxazole ring enhances the versatility and application scope of these compounds in medicinal chemistry.
Photo-Oxidation Processes
The kinetics of photo-oxidation involving oxazoles have implications for their use in synthesizing biologically active compounds such as antimycin A3, which is known for its antitumor properties. The introduction of substituents like methyl and phenyl groups in this compound affects its reactivity and interaction with singlet oxygen, making it a candidate for further exploration in photochemical applications .
Case Studies and Research Findings
Propiedades
Número CAS |
1008-29-3 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
4-methyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Clave InChI |
AZNMFVGFAFVVDA-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(OC=N1)C2=CC=CC=C2 |
Sinónimos |
4-Methyl-5-phenyloxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















